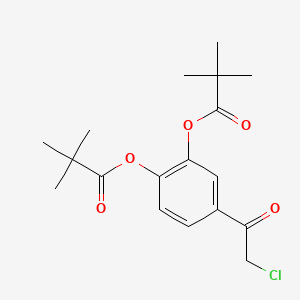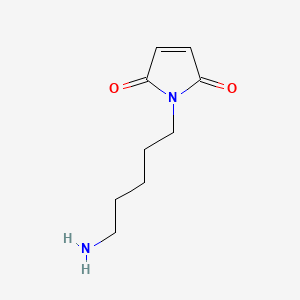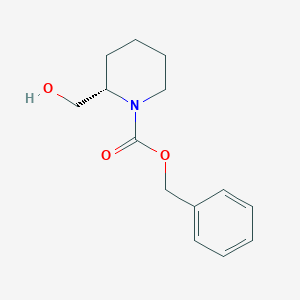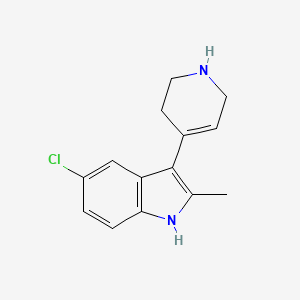
5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Descripción general
Descripción
5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a chemical compound with the molecular formula C14H15ClN2 . It has been identified as a potent 5-HT6 agonist.
Synthesis Analysis
The synthesis of this compound involves a reaction with potassium iodide and sodium hydrogencarbonate in tetrahydrofuran . The starting compounds, 4- (5’-chloro-2’-methyl-3’-indolyl)-1,2,5,6-tetrahydropyridine and 4- (5’-chloro-2’-methyl-3’-indolyl)-piperidine, were prepared using 5-chloro-2-methyl-indole and 4-piperidone monohydrate hydrochloride .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C14H15ClN2 . Unfortunately, the specific details about its molecular structure are not available in the search results.Chemical Reactions Analysis
This compound has been shown to have high affinity for the 5-HT6 receptor . Two analogs had 0.4 and 3.0 nM affinity, respectively, and antagonized the production of adenylate cyclase at sub-nanomolar concentrations .Aplicaciones Científicas De Investigación
5-HT6 Receptor Agonism
5-Chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole has been identified as a potent 5-HT6 receptor agonist, demonstrated by its strong binding affinity and functional activity in various assays. This compound, with an IC50 of 7.4 nM and an EC50 of 1.0 nM, has significant potential in exploring the therapeutic roles of 5-HT6 receptors (Mattsson et al., 2005).
Structure-Activity Relationship Studies
Further research into this compound includes examining its structure-activity relationship (SAR), particularly focusing on the substituents at the indole N(1)-, 2- and 5-positions. These modifications influence not only the affinity at 5-HT6 receptors but also the intrinsic activity, leading to the discovery of antagonists, partial agonists, and full agonists. This research provides valuable insights into the molecular characteristics required for potent 5-HT6 receptor agonism (Mattsson et al., 2013).
Antagonistic Properties
In addition to its agonistic properties, derivatives of this compound have been shown to act as antagonists at the 5-HT6 receptor. For instance, introducing a benzenesulfonyl group at the N(1)-position transformed a full agonist into a 5-HT6 receptor antagonist. This highlights the compound's versatility in modulating 5-HT6 receptor activities (Cole et al., 2005).
Neuroleptic Properties
Research has also explored the neuroleptic potential of indoles with structural similarities to 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole. These compounds have shown significant dopamine D-2 and serotonin 5-HT2 receptor affinity, suggesting potential applications in the treatment of psychiatric disorders [(Perregaard et al., 1992)](https://consensus.app/papers/noncataleptogenic-centrally-acting-dopamine-serotonin-perregaard/178fa61dfda05459891e0d7a8c8837e4/?utm_source=chatgpt).
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding interactions of analogues of this compound with target proteins such as EGFR. These studies are crucial for understanding the compound's potential interactions at the molecular level, which can inform drug development strategies (Ganga Reddy et al., 2022).
Potential in Cognitive and Antidepressant Therapies
N1-azinylsulfonyl derivatives of the compound have shown promise as 5-HT6 receptor antagonists with procognitive and antidepressant-like properties. These findings suggest a potential role in treating cognitive disorders and depression, adding to the compound's therapeutic versatility (Zajdel et al., 2016).
Propiedades
IUPAC Name |
5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2/c1-9-14(10-4-6-16-7-5-10)12-8-11(15)2-3-13(12)17-9/h2-4,8,16-17H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPGPYJBCVXILI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Cl)C3=CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30436055 | |
| Record name | 5-Chloro-2-methyl-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
CAS RN |
54635-62-0 | |
| Record name | 5-Chloro-2-methyl-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54635-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-methyl-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EMD-386088 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/URZ93Y3D9J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B1609800.png)

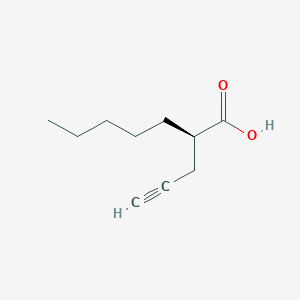
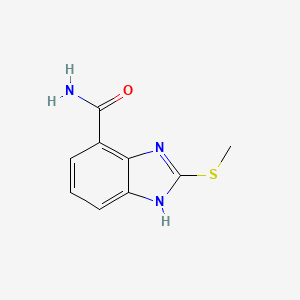
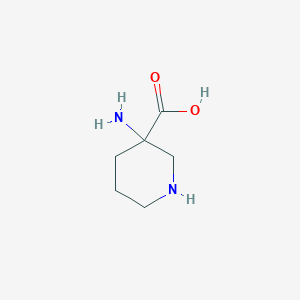
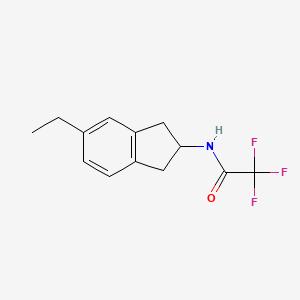

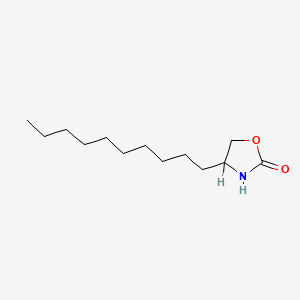

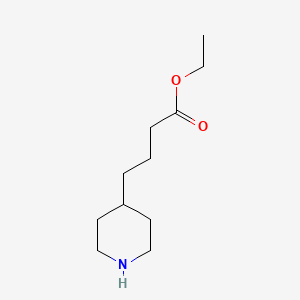
![6-Bromo-8-methoxy-3-nitroimidazo[1,2-A]pyrazine](/img/structure/B1609816.png)
